molecular formula C10H10N2OS B087859 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 13906-08-6

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B087859
CAS RN: 13906-08-6
M. Wt: 206.27 g/mol
InChI Key: OCZQWRFOQPLYPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including the 3-ethyl variant, typically involves one-pot reactions that combine anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of an amidine base such as DBU. These methods offer a convenient route for preparing a wide range of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones efficiently (Tiwari et al., 2008). Moreover, eco-friendly synthesis approaches have been developed using choline chloride-based deep eutectic solvents, highlighting the adaptability and environmental friendliness of the synthesis process for these compounds (Molnar et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and related compounds has been elucidated through various spectroscopic techniques including IR, 1H and 13C NMR spectroscopy, and single crystal X-ray structure determination. These analyses confirm the characteristic structural features of these compounds, including their thioxoquinazolinone core (Rimaz et al., 2009).

Chemical Reactions and Properties

2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones undergo a variety of chemical reactions, reflecting their rich chemistry. These compounds have been used as key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, they participate in reactions with isothiocyanates under copper-catalyzed conditions to form diverse quinazolinone derivatives (Wang et al., 2011).

Scientific Research Applications

  • Anticonvulsant and Antimicrobial Activities : Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Additionally, some compounds showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Synthesis Methodology : A practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry has been developed, emphasizing the method's simplicity, good to high yields, and eco-friendliness (Azizi & Edrisi, 2017).

  • One-Pot Synthesis Method : A simple and convenient one-pot reaction for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was developed, using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).

  • Eco-Friendly Synthesis in Deep Eutectic Solvent : A series of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were synthesized in a choline chloride/urea deep eutectic solvent, highlighting an eco-friendly, rapid, selective, and catalyst-free process (Molnar, Klenkar, & Tarnai, 2017).

  • X-Ray Structure Analysis : The synthesis and structure of Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide were explored, with emphasis on the single crystal X-ray structure determination (Rimaz et al., 2009).

  • Anticancer Potential : A new derivative of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was synthesized and showed potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Riadi et al., 2021).

  • Cytotoxic Activity : The synthesis of N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds and their cytotoxic activity against K562 and MCF7 cell lines was investigated (Nguyen et al., 2019).

  • Antibacterial Activity : The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its significant antibacterial activity against various strains of microorganisms was reported (Osarumwense, 2022).

  • Copper-Catalyzed Synthesis : A copper-catalyzed tandem reaction for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, highlighting an efficient and practical route (Wang, Zhao, & Xi, 2011).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and unsolved problems.


Please consult with a chemistry professional or academic database for more specific information on “3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one”.


properties

IUPAC Name

3-ethyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZQWRFOQPLYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351717
Record name 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

13906-08-6
Record name 13906-08-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MT Sulthana, K Chitra, V Alagarsamy… - Russian Journal of …, 2021 - Springer
In the present study, we have synthesized a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones by the reaction of 3-(substituted)-2-…
Number of citations: 1 link.springer.com
IH Ali, HT Abdel-Mohsen, MM Mounier… - Bioorganic …, 2022 - Elsevier
In the current study, series of 2-arylbenzimidazole-thiopyrimidine and -thioquinazolin-4(3H)-ones conjugates 12a-d, 13a,b and 14a-l have been synthesized. All the synthesized …
Number of citations: 7 www.sciencedirect.com
CN Alverez, JE Park, KS Toti, Y Xia… - Journal of medicinal …, 2020 - ACS Publications
As a mitotic-specific target widely deregulated in various human cancers, polo-like kinase 1 (Plk1) has been extensively explored for anticancer activity and drug discovery. Although …
Number of citations: 13 pubs.acs.org
RM Hassan, IH Ali, MS Abdel‐Maksoud… - Archiv der …, 2022 - Wiley Online Library
Aiming to discover new antihyperlipidemic agents, a new set of quinazolinone‐fibrate hybrids 9a–r bearing the essential features for peroxisome proliferator‐activated receptor‐α (…
Number of citations: 4 onlinelibrary.wiley.com

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